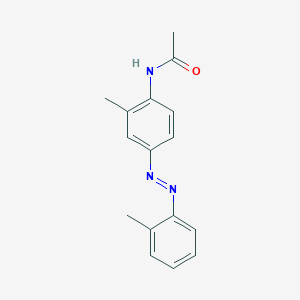

4-Acetamido-2',3-dimethylazobenzene

Description

Contextualization within the Broader Field of Azobenzene (B91143) Chemistry

Azobenzene and its derivatives represent a cornerstone of photochromic chemistry. These compounds are celebrated for their ability to switch between two geometric isomers, a stable trans (or E) form and a metastable cis (or Z) form, upon irradiation with light of specific wavelengths. scilit.comrsc.org This isomerization process is accompanied by significant changes in the molecule's geometry, polarity, and absorption spectrum. rsc.org The fundamental azobenzene structure can be systematically modified by adding various substituents to the phenyl rings, which in turn modulates their photochemical and photophysical properties. rsc.orgresearchgate.net

The introduction of substituents allows for the fine-tuning of properties such as the wavelengths required for isomerization, the thermal stability of the cis isomer, and the quantum yields of the photochemical reactions. researchgate.net Research in azobenzene chemistry is often categorized based on the substitution pattern on the phenyl rings, which can influence the electronic nature of the molecule and, consequently, its interaction with light. nih.gov The compound 4-Acetamido-2',3-dimethylazobenzene, with its acetamido and dimethyl substitutions, is an example of how chemists explore the structure-property relationships within this versatile class of molecules.

Significance of Azobenzene Derivatives as Photochromic Systems in Chemical Research

The photochromic nature of azobenzene derivatives makes them highly valuable as molecular switches in a vast array of scientific and technological applications. rsc.orgresearchgate.net This "light-induced molecular motion" allows for the remote and non-invasive control of molecular systems. scilit.com The reversible transformation between the E and Z isomers can be harnessed to control biological processes, develop light-responsive materials, and create sophisticated molecular devices. researchgate.netrsc.org

The ability to control the shape and properties of a molecule with light has led to the development of photoswitchable drugs, enzymes, and even DNA. rsc.orgresearchgate.net In materials science, azobenzene derivatives are incorporated into polymers to create materials that can change their shape, surface properties, or optical characteristics on demand. calpaclab.com The core appeal of azobenzenes lies in their reliability, the predictability of their switching behavior, and the relative ease with which their properties can be tailored through chemical synthesis. researchgate.net

Scope and Research Imperatives for this compound and Related Analogs

While the fundamental principles of azobenzene photochromism are well-established, contemporary research continues to push the boundaries of what is possible with these molecular switches. A significant research imperative is the development of azobenzene analogs that can be switched with visible light rather than UV light, which can be damaging to biological systems. researchgate.net This has led to the design of "push-pull" azobenzenes and other substituted derivatives with red-shifted absorption spectra.

For a specific compound like this compound, research imperatives would likely focus on a detailed characterization of its photophysical and photochemical properties. This includes determining the absorption maxima of its isomers, the quantum yields of photoisomerization, and the kinetics of the thermal back-reaction from the Z to the E isomer. Understanding how the combination of the acetamido and dimethyl groups influences these parameters is crucial for predicting its potential applications. The synthesis of such non-symmetrical azobenzene derivatives is a key step towards creating molecular electronic switching devices. chemicalbook.com

The following table outlines some of the known properties of this compound:

| Property | Value | Source |

| CAS Number | 588-23-8 | tcichemicals.com |

| Molecular Formula | C₁₆H₁₇N₃O | calpaclab.comcymitquimica.com |

| Molecular Weight | 267.33 g/mol | calpaclab.comcymitquimica.com |

| Appearance | Orange to Brown powder to crystal | tcichemicals.comcymitquimica.com |

| Melting Point | 186.0 to 190.0 °C | tcichemicals.comtcichemicals.com |

| Purity | >98.0% (HPLC) | tcichemicals.comcymitquimica.com |

Detailed research findings on the photoisomerization and thermal relaxation of various substituted azobenzenes provide a framework for understanding the potential behavior of this compound. The rate of thermal cis-to-trans isomerization, for instance, is known to be influenced by the nature and position of substituents on the azobenzene core. The following table presents illustrative data on the half-lives of the Z-isomer for different meta-substituted azobenzenes, demonstrating the impact of substituents on this key property.

| Compound | Half-life (τ₁/₂) at 25 °C |

| AB.Me | ~8.5 hours |

| AB.OMe | ~8.5 hours |

| AB.CO₂Me | ~9.5 hours |

| Data adapted from a study on meta-substituted asymmetric azobenzenes and is for illustrative purposes. mdpi.com |

Propriétés

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVVEHDEIYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340231 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-23-8 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical and Photophysical Phenomena in 4 Acetamido 2 ,3 Dimethylazobenzene

Fundamental Principles of Azobenzene (B91143) Photoisomerization (trans-cis and cis-trans)

The hallmark of azobenzene photochemistry is the reversible isomerization between its two diastereomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This process can be triggered by light and, in the case of the cis-to-trans conversion, can also occur thermally.

The photoisomerization of azobenzenes is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The trans isomer of unsubstituted azobenzene typically exhibits two main absorption bands: a strong π→π* transition in the UV region (around 320 nm) and a weaker, symmetry-forbidden n→π* transition in the visible region (around 440 nm). The cis isomer also shows these transitions, but with different intensities and positions.

Upon photoexcitation, the molecule can undergo a conformational change from the planar trans form to the non-planar cis form, or vice-versa. Two primary mechanisms have been proposed for this isomerization in the excited state: rotation and inversion. The rotation pathway involves a twisting motion around the central N=N double bond. The inversion pathway proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized. The operative pathway can depend on the nature of the excited state (S1 or S2) and the substitution pattern on the phenyl rings. For many azobenzene derivatives, excitation into the S2 (π→π*) state is the more efficient pathway for trans-to-cis isomerization.

The quantum yield of photoisomerization, which is the efficiency of the photochemical process, is a critical parameter. For unsubstituted azobenzene, the quantum yield for trans-to-cis isomerization upon S2 excitation is approximately 0.11 in n-hexane, while the cis-to-trans quantum yield upon n→π* excitation is around 0.44 in the same solvent.

The cis isomer of azobenzene is less stable than the trans isomer and can revert to the more stable form in the dark through a process known as thermal back-isomerization or thermal relaxation. The rate of this process is highly dependent on the molecular structure and the surrounding environment, such as the solvent. The half-life (τ1/2) of the cis isomer is a key characteristic, indicating the time it takes for half of the cis isomers in a sample to revert to the trans form. For unsubstituted azobenzene, the half-life of the cis isomer at room temperature is on the order of hours.

The thermal isomerization from cis to trans is also believed to proceed via either a rotational or an inversional mechanism in the ground electronic state. The energy barrier for this process determines the thermal stability of the cis isomer. Substituents on the phenyl rings can significantly alter this energy barrier and, consequently, the half-life of the cis form.

Influence of Substituents on Photochromic Behavior and Efficiency

The introduction of substituents onto the azobenzene core is a powerful strategy to tune its photochemical and photophysical properties. The acetamido and methyl groups in 4-Acetamido-2',3-dimethylazobenzene are expected to modulate its absorption spectra, quantum yields, and thermal relaxation rates.

The 4-acetamido group (-NHCOCH3) is generally considered an electron-donating group due to the lone pair of electrons on the nitrogen atom that can participate in resonance with the aromatic π-system. This type of "push" substituent in the para position can lead to a red-shift (bathochromic shift) of the π→π* absorption band. This shift occurs because the electron donation stabilizes the π* excited state more than the π ground state, reducing the energy gap between them.

This "push-pull" character, where the acetamido group acts as a donor, can influence the electronic transitions and, consequently, the photoisomerization efficiency. In some cases, electron-donating groups can affect the energy levels of the n and π* orbitals, potentially leading to an overlap of the n→π* and π→π* absorption bands, which is characteristic of "aminoazobenzene-type" molecules. This can alter the photoisomerization pathways and quantum yields.

The methyl groups at the 2' and 3' positions are expected to influence the molecule's properties through both electronic and steric effects. Electronically, methyl groups are weakly electron-donating. Sterically, the presence of a methyl group at the ortho position (2'-position) can introduce significant steric hindrance.

This steric hindrance can affect the planarity of the molecule in its trans state and can influence the relative stabilities of the trans and cis isomers. More significantly, ortho-substitution is known to often slow down the rate of thermal cis-to-trans isomerization, thereby increasing the half-life of the cis isomer. This effect is attributed to steric repulsion in the planar transition state of the thermal isomerization pathway. For instance, the introduction of methyl groups at the 2 and 6 positions of azobenzene has been shown to slow down the thermal cis-to-trans isomerization by about 10-fold. mdpi.com

The following table summarizes the expected effects of the substituents in this compound on its photophysical properties, based on general principles observed in other substituted azobenzenes.

| Property | Expected Effect of 4-Acetamido Group | Expected Effect of 2',3'-Dimethyl Groups |

| π→π* Absorption Maximum | Red-shift (to longer wavelengths) | Minor red-shift |

| n→π* Absorption | Potential overlap with π→π* band | Minor influence |

| trans-to-cis Photoisomerization | Modulation of quantum yield | Potential increase in quantum yield due to steric effects |

| cis-to-trans Thermal Relaxation | Minor influence | Slower relaxation rate, longer cis-isomer half-life (especially due to the 2'-methyl group) |

Excited State Deactivation Pathways and Mechanisms

Following photoexcitation, the azobenzene molecule must dissipate the absorbed energy to return to the ground state. This deactivation can occur through several pathways, including fluorescence, internal conversion, intersystem crossing to a triplet state, or the desired photoisomerization reaction.

For most azobenzene derivatives, fluorescence quantum yields are very low, indicating that non-radiative decay pathways are dominant. The primary deactivation channel is often the isomerization process itself. After excitation, the molecule rapidly moves along the excited-state potential energy surface towards a conical intersection with the ground state. This conical intersection provides an efficient pathway for radiationless decay back to the ground state, populating both the trans and cis isomers.

The specific substitution pattern of this compound will influence the topography of the excited-state potential energy surfaces and the accessibility of conical intersections, thereby dictating the efficiency of the photoisomerization process relative to other deactivation channels. The presence of the electron-donating acetamido group and the sterically hindering methyl groups will likely modulate the lifetimes of the excited states and the branching ratio between productive isomerization and non-productive decay back to the initial isomer.

Spectroscopic Characterization of Isomeric Forms and Dynamics

The reversible photoisomerization of this compound between its thermally stable E (trans) and metastable Z (cis) forms is underpinned by distinct spectroscopic signatures. Various spectroscopic techniques are employed to detect and characterize these isomers and to probe the dynamics of their interconversion.

UV-Visible Absorption Spectroscopy for Photoisomer Detection

UV-Visible absorption spectroscopy is a primary tool for observing the photoisomerization of azobenzene derivatives. The electronic spectra of the E and Z isomers of this compound are characterized by two main absorption bands: an intense band in the UV region and a weaker band in the visible region.

The high-energy band, typically found in the ultraviolet region, is attributed to the π-π* electronic transition and is a characteristic feature of the E isomer. The lower-energy band, appearing in the visible spectrum, corresponds to the n-π* transition. Upon irradiation with UV light, the intensity of the π-π* band of the E isomer decreases, while the intensity of the n-π* band, characteristic of the Z isomer, often shows an increase, leading to a visible color change in the solution. This spectral evolution allows for the monitoring of the E→Z photoisomerization process. Conversely, irradiation with visible light can induce the Z→E back-isomerization. The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two isomers is equal, is a clear indicator of a clean interconversion between the two species.

| Isomer | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| E (trans) | π-π | ~320-360 | High |

| E (trans) | n-π | ~430-450 | Low |

| Z (cis) | π-π | ~250-290 | Moderate |

| Z (cis) | n-π | ~430-450 | Moderate |

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Analysis

NMR and FT-IR spectroscopy provide detailed structural information that can distinguish between the E and Z isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for the structural elucidation of azobenzene isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the geometry of the molecule. In the E isomer, the phenyl rings are coplanar, leading to a more deshielded environment for the aromatic protons compared to the non-planar Z isomer, where one phenyl ring is twisted out of the plane of the azo group. This difference in geometry results in distinct chemical shifts for the corresponding protons and carbons in the two isomers. For instance, the protons of the dimethyl-substituted phenyl ring are expected to show different chemical shifts in the E and Z forms due to the change in their spatial relationship with the other phenyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups and to probe the vibrational modes of the molecule, which can also differ between the E and Z isomers. The characteristic vibrational bands for this compound include the N-H stretching of the amide group, the C=O stretching of the acetyl group, the N=N stretching of the azo group, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The position and intensity of the N=N stretching vibration, although often weak, can be indicative of the isomeric form.

A study on the closely related compound, 4-amino-2',3-dimethylazobenzene, provides some insight into the expected spectroscopic features. The FT-IR spectrum of this precursor shows characteristic bands for the amino group and the aromatic rings. Upon acetylation to form this compound, new bands corresponding to the amide group (N-H and C=O stretching) would be expected.

| Spectroscopic Technique | Isomer | Expected Characteristic Features |

|---|---|---|

| ¹H NMR | E (trans) | Downfield chemical shifts for aromatic protons due to planarity. |

| Z (cis) | Upfield chemical shifts for some aromatic protons due to anisotropic effects. | |

| FT-IR | E (trans) | Characteristic N=N stretching frequency. |

| Z (cis) | Slightly different N=N stretching frequency compared to the E isomer. |

Transient Absorption Spectroscopy for Ultrafast Dynamics

Transient absorption spectroscopy is a powerful technique to study the ultrafast dynamics of photoisomerization on the femtosecond to picosecond timescale. nih.gov Upon excitation with a short laser pulse, the molecule is promoted to an excited electronic state. A second, delayed probe pulse monitors the changes in absorption as the molecule relaxes back to the ground state, either to its original isomeric form or to the other isomer.

The transient absorption spectra of azobenzene derivatives typically show a negative signal, known as ground-state bleach, at the wavelengths where the ground state absorbs. nih.gov Additionally, positive absorption bands due to excited-state absorption and the absorption of the photoproduct appear at other wavelengths. By monitoring the decay of the excited-state absorption and the rise of the product absorption, the lifetimes of the excited states and the timescale of the isomerization process can be determined. For many azobenzene derivatives, the photoisomerization process is known to be extremely fast, occurring on the sub-picosecond timescale. nih.gov

Fluorometric Studies of Photochromic States

While azobenzene itself is generally considered non-fluorescent or very weakly fluorescent, the introduction of certain substituents can induce fluorescence. Fluorometric studies can provide valuable information about the excited-state properties of the E and Z isomers. The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that characterize the de-excitation pathways of the photoexcited molecule.

For this compound, it is important to investigate whether the acetamido and dimethyl substituents lead to any significant fluorescence. If the compound is fluorescent, the emission spectra of the E and Z isomers are expected to be different, reflecting their distinct electronic structures. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the radiative decay pathway. A low quantum yield would indicate that non-radiative processes, such as photoisomerization and internal conversion, are the dominant de-excitation channels.

Environmental and Solvent Effects on this compound Photochemistry

The photochemical properties of azobenzene derivatives are often sensitive to the surrounding environment. The polarity of the solvent, for instance, can significantly influence the absorption and emission spectra, as well as the kinetics and quantum yield of photoisomerization.

Solvatochromic Behavior and Electronic Structure Modulation

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For polar molecules, a change in solvent polarity can lead to a shift in the absorption and emission maxima.

By studying the solvatochromic behavior of this compound, insights into the electronic structure and the nature of the electronic transitions can be gained. Plotting the absorption or emission maxima against various solvent polarity scales can help to quantify the contributions of different types of solvent-solute interactions.

| Solvent Property | Potential Effect on this compound |

|---|---|

| Polarity | Shifts in the λmax of π-π* and n-π* transitions. |

| Hydrogen Bonding Ability | Specific interactions with the acetamido group, potentially affecting the electronic transitions. |

| Viscosity | Can influence the rate of the photoisomerization process, particularly if it involves large-amplitude molecular motions. |

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive research has not yielded specific data regarding the pH-dependent photoresponses of this compound, which is essential for creating the requested article.

Theoretical and Computational Investigations of 4 Acetamido 2 ,3 Dimethylazobenzene and Azobenzene Derivatives

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of azobenzene (B91143) derivatives. nih.govnih.gov These methods provide a detailed picture of how electrons are distributed within the molecule and the energy differences between various states, which is crucial for understanding their photochemical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become primary tools for studying azobenzene systems. rochester.eduacs.org DFT is adept at calculating the ground-state properties and geometries of both the trans and cis isomers, as well as the activation energies for their interconversion. nih.govnih.gov TDDFT, on the other hand, is employed to predict the electronic absorption spectra, providing insights into the wavelengths of light that can trigger the photoisomerization process. rochester.edunih.gov

Researchers have successfully used TDDFT to model the absorption spectra of various azobenzene derivatives, achieving results that are in relatively good agreement with experimental observations. rochester.edunih.gov For instance, the B3LYP functional within DFT has been shown to be consistently more accurate than other functionals when used in conjunction with TDDFT for these systems. rochester.edu These calculations help in understanding the nature of the electronic transitions, such as the characteristic π–π* and n–π* transitions that govern the photochemistry of azobenzenes. mdpi.com The intense π–π* transition is typically observed around 320-350 nm, while the weaker n–π* transition appears at longer wavelengths, around 450 nm. mdpi.com

Analysis of Frontier Molecular Orbitals and Charge Transfer Characteristics

The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—play a pivotal role in the electronic transitions of azobenzene derivatives. The energy gap between the HOMO and LUMO dictates the wavelength of light required for excitation. researchgate.net Analysis of the FMOs reveals the nature of the electronic transitions. For many azobenzene derivatives, the visible absorption maxima correspond to the electron transition from the HOMO to the LUMO. nih.gov

The introduction of substituents, such as the acetamido and dimethyl groups in 4-Acetamido-2',3-dimethylazobenzene, significantly influences the energy levels of the FMOs. mdpi.com Electron-donating and electron-withdrawing groups can alter the charge distribution within the molecule, leading to charge transfer (CT) characteristics in the excited state. asianpubs.org This modification of the electronic structure through substitution is a key strategy for tuning the photophysical properties of azobenzenes. For example, push-pull azobenzenes, which contain both electron-donating and electron-withdrawing groups, often exhibit a redshift in their absorption spectra due to the enhanced CT character of the π–π* transition. acs.org

Mechanistic Insights into Photoisomerization Pathways and Transition States

The photoisomerization of azobenzene from its stable trans form to the metastable cis form is the cornerstone of its function as a molecular switch. rsc.org Computational studies have been crucial in mapping out the potential energy surfaces and identifying the reaction pathways and transition states involved in this process. nih.gov

Upon photoexcitation, the molecule moves from the ground state potential energy surface to an excited state surface. The subsequent relaxation and isomerization can occur through different mechanisms, primarily rotation around the N=N double bond or inversion at one of the nitrogen atoms. nih.govresearchgate.net Early computational work using ab initio molecular dynamics suggested that for some azobenzenes, an out-of-plane pre-orientation of the phenyl rings can enhance the efficiency of the E → Z photoisomerization. aip.org More recent studies have highlighted the role of high-energy conical intersections, which act as funnels for the rapid decay from the excited state back to the ground state, leading to either the original or the isomerized form. aip.org The exact mechanism and the nature of the transition state can be influenced by substituents and the surrounding environment. nih.gov For instance, in push-pull azobenzenes, the mechanism can shift from inversion in nonpolar solvents to rotation in polar solvents. nih.gov

Molecular Dynamics Simulations of Conformational Changes and Interactions

While quantum chemical methods excel at describing the electronic changes during photoisomerization, molecular dynamics (MD) simulations provide a means to study the subsequent large-scale conformational changes and interactions with the environment. arxiv.orgnih.gov MD simulations treat the molecule as a classical system of atoms interacting through a force field, allowing for the simulation of its dynamic behavior over longer timescales.

Reactive MD simulations, which incorporate the possibility of bond breaking and formation, have been developed to model the photoisomerization process itself within a classical framework. aip.orgnih.gov These simulations can reveal how the conformational changes of the azobenzene unit are coupled to the dynamics of a larger system, such as a polymer or a biological molecule. arxiv.org For example, MD simulations have been used to investigate the dynamic conformational changes and packing effects in self-assembled monolayers of azobenzene derivatives on surfaces. aip.orgnih.gov These studies are crucial for understanding how the collective behavior of these molecules is affected by their photo-switching. Furthermore, MD simulations have been employed to understand the complex response of peptides and proteins where azobenzene is incorporated as a photoswitch. arxiv.org

Predictive Modeling of Photophysical Parameters and Spectral Properties

A significant goal of computational chemistry in this field is the ability to predict the photophysical properties of new azobenzene derivatives before they are synthesized. mdpi.comnih.gov This predictive capability can greatly accelerate the discovery of molecules with desired characteristics for specific applications.

By combining quantum chemical calculations with molecular dynamics, researchers can simulate absorption spectra that account for the dynamic nature of the molecule. mdpi.com This approach has been shown to provide more accurate predictions than those based on a single, static molecular structure. mdpi.com Furthermore, quantitative structure-property relationship (QSPR) models are being developed to correlate molecular descriptors, which can be calculated from the molecular structure, with experimental properties like the maximum absorption wavelength (λmax). nih.govresearchgate.net Machine learning techniques are also emerging as powerful tools for predicting the properties of photoswitches, including their absorption maxima and thermal half-lives, based on large datasets of known compounds. nih.gov

Derivation of Structure-Property Relationships from Computational Data

By systematically studying a range of azobenzene derivatives, computational methods can help to establish clear structure-property relationships. mdpi.comresearchgate.netelsevierpure.com These relationships provide guiding principles for the rational design of new molecules with tailored photoswitching behavior.

Computational analyses have shown that the position and electronic nature of substituents have a profound impact on the spectroscopic and isomerization properties of azobenzenes. mdpi.comresearchgate.net For example, electron-withdrawing groups can significantly influence the absorption spectra of both the E and Z isomers and can lead to a longer thermal relaxation time from the Z to the E isomer. mdpi.com Conversely, electron-donating groups often result in more subtle changes. mdpi.com Computational studies have confirmed that introducing substituents affects the energy levels of the frontier orbitals, which in turn modulates the optical properties and thermal relaxation behavior. mdpi.com This understanding, derived from computational data, is essential for fine-tuning the performance of azobenzene-based molecular devices. mdpi.comrsc.org

Applications in Advanced Materials and Functional Systems

Integration into Photoresponsive Functional Materials

The incorporation of 4-Acetamido-2',3-dimethylazobenzene into various material matrices imparts them with light-responsive properties, opening up possibilities for a wide range of applications.

At its core, this compound functions as a molecular switch. The reversible transition between its trans and cis isomers, triggered by light, forms the basis for creating optically controllable devices. The trans isomer typically absorbs in the ultraviolet (UV) region, while the cis isomer absorbs at longer wavelengths in the visible spectrum. This differential absorption allows for the selective switching between states using different colors of light.

The efficiency and speed of this switching are crucial for practical applications. Research has shown that the substitution pattern on the azobenzene (B91143) core significantly influences these properties. While specific kinetic data for this compound is not extensively detailed in the provided context, the general principles of azobenzene chemistry suggest that the methyl and acetamido groups play a role in tuning the electronic and steric characteristics, thereby affecting the isomerization quantum yields and the thermal relaxation rate from the cis to the trans state.

| Isomer | Trigger for Formation | Key Property |

| trans | Thermal relaxation or visible light | More stable, linear shape |

| cis | UV light | Less stable, bent shape |

Table 1: Isomeric States of Azobenzene-based Molecular Switches

The geometric changes accompanying the photoisomerization of this compound can be used to control the formation and dissociation of larger supramolecular structures. In the linear trans form, azobenzene derivatives can readily stack and form ordered aggregates. Upon conversion to the bent cis form, this ordered packing is disrupted, leading to the disassembly of the supramolecular structure.

This principle allows for the light-controlled modulation of material properties that depend on aggregation, such as viscosity, gel-sol transitions, and the encapsulation and release of guest molecules. For instance, incorporating this azobenzene derivative into the structure of a gelator molecule could enable the creation of a "smart" gel that liquefies upon UV irradiation and solidifies again in the dark or under visible light.

The collective, directional change in shape of many this compound molecules within a material can generate macroscopic mechanical force. When these molecules are aligned within a polymer or a liquid crystal elastomer, their coordinated isomerization can lead to contraction or expansion of the material, effectively converting light energy into mechanical work. This forms the basis for photomechanical actuators, which could find use in soft robotics, artificial muscles, and microfluidic devices.

Furthermore, the rapid and reversible nature of the isomerization process makes these materials candidates for light-driven information systems. nih.gov While many azobenzene derivatives have thermal relaxation times that are too slow for real-time applications, research into "push-pull" azobenzenes with faster switching speeds is ongoing. nih.gov The electronic properties of the acetamido and methyl groups in this compound would influence its potential in such fast-switching systems. nih.gov

To be utilized effectively, this compound is often incorporated into a host matrix, such as a polymer or a crystal. Dispersing the molecule within a polymer film can create a photoresponsive material where the bulk properties of the polymer (e.g., its optical properties or permeability) can be modulated by light.

Integration into crystalline host matrices offers a higher degree of order and can lead to more efficient and cooperative switching. The defined spacing and orientation within a crystal lattice can enhance the photomechanical effect and allow for precise control over the material's response to light.

Role in Chemical Biotechnology and Biomolecular Probes

The ability to control molecular shape with light has significant implications for biology, where structure and function are intimately linked. This compound and similar derivatives are being explored as tools to manipulate biological systems with high spatial and temporal precision. nih.gov

A particularly promising application lies in the modification of nucleic acids like DNA and RNA. nih.gov Because the size of an azobenzene molecule is similar to that of a nucleobase pair, it can be chemically incorporated into the backbone or as a substitute for a base pair in a DNA duplex. nih.govnih.gov

In its extended trans form, the azobenzene moiety can stabilize the DNA double helix. Upon isomerization to the bent cis form with UV light, it introduces a kink in the structure, destabilizing the duplex and potentially causing it to unwind or "melt" at a lower temperature. This process is reversible with visible light, allowing for the dynamic, light-controlled regulation of DNA hybridization. nih.gov

This "light-switching" capability has profound implications for biotechnology: nih.gov

Controlling Gene Expression: By incorporating a photoswitchable azobenzene into an antisense oligonucleotide or a small interfering RNA (siRNA), it may be possible to turn gene silencing on and off with light.

Regulating Enzyme Activity: The activity of DNA-modifying enzymes could be controlled by light-induced changes in the DNA substrate's conformation. nih.gov

Building Photoresponsive Nanostructures: DNA is a powerful building block for creating nanoscale structures and devices. nih.gov Integrating azobenzene photoswitches allows these structures to be assembled, disassembled, or reconfigured on demand using light. nih.gov

| Application Area | Mechanism of Action | Potential Outcome |

| Gene Regulation | Light-induced destabilization of RNAi or antisense duplexes | Reversible activation/deactivation of gene silencing |

| Enzyme Control | Conformational change in DNA substrate affects enzyme binding/activity | Light-gated control over biological reactions nih.gov |

| DNA Nanotechnology | Reversible control over DNA hybridization and structure | Dynamic and reconfigurable nanoscale machines nih.gov |

Table 2: Biotechnological Applications of Azobenzene-Modified Nucleic Acids

The Photoreactive Landscape of this compound: A Scrutiny of its Potential in Advanced Materials and Dye Chemistry

The azobenzene derivative, this compound, stands as a molecule of significant interest within the realms of photochemistry and material science. Characterized by its photoresponsive nature, this compound, and others in the azobenzene family, can undergo reversible isomerization between its trans and cis forms upon light irradiation, a property that underpins its potential in a variety of advanced applications. This article delves into the specific applications and fundamental research surrounding this intriguing chemical entity, focusing on its role in the development of photoresponsive systems and its place within the broader context of dye and pigment chemistry.

The unique photochromic behavior of azobenzene and its derivatives has propelled them to the forefront of research into "smart" materials and systems that can be controlled by light. The core principle lies in the significant structural and electronic changes that accompany the trans-cis isomerization, which can be harnessed to modulate the function of larger systems at the molecular level.

Development of Photoresponsive Probes for Biomolecular Interactions

The ability to externally control biological processes with high spatiotemporal precision is a major goal in chemical biology. Photoresponsive molecules, such as this compound, offer a non-invasive way to achieve this control. By incorporating an azobenzene moiety into a biologically active molecule, it is possible to create a photopharmaceutical agent whose activity can be switched on or off with light. researchgate.net

The general strategy involves designing a molecule where one isomeric form is biologically active while the other is not. The trans isomer of azobenzene is generally more stable and has a more extended, linear shape, whereas the cis isomer is less stable and has a bent conformation. This change in geometry can be used to alter the binding affinity of a molecule to its biological target, such as a receptor or an enzyme. For instance, a molecule might be designed so that the trans form fits perfectly into a binding pocket, while the bulkier cis form does not. Irradiation with a specific wavelength of light induces the trans-to-cis isomerization, effectively deactivating the molecule. A different wavelength of light, or thermal relaxation, can then be used to switch it back to the active trans form. uzh.ch

While direct research on this compound as a photoresponsive probe for specific biomolecular interactions is not extensively documented in publicly available literature, the principles are well-established with other azobenzene derivatives. The presence of the acetamido and dimethyl groups on the azobenzene core of this specific compound would influence its electronic properties and solubility, which are critical factors in designing effective biomolecular probes. The substitution pattern is known to affect the wavelengths required for isomerization and the thermal stability of the cis isomer, allowing for the fine-tuning of the photoswitching properties for a particular biological application. researchgate.netresearchgate.netrsc.org

Photocontrol of Enzyme Activity and Ion Channel Function

The application of photoresponsive molecules extends to the direct control of protein function, including enzymes and ion channels. This "photocontrol" can be achieved by covalently attaching a photoisomerizable molecule, like an azobenzene derivative, to the protein of interest.

For enzymes, an azobenzene cross-linker can be used to tether two parts of the protein. The change in the end-to-end distance of the azobenzene upon isomerization can induce a conformational change in the enzyme, thereby modulating its catalytic activity. For example, the extended trans form might hold the enzyme in an active conformation, while the shorter cis form could force it into an inactive state, or vice versa. nih.govnih.gov Studies have shown that the activity of enzymes like restriction enzymes can be modulated by light after being modified with a bifunctional azobenzene derivative. nih.gov

Similarly, the function of ion channels can be controlled by light using tethered azobenzene ligands. In one approach, a photoisomerizable ligand is attached near the channel's pore. In one isomeric state, the ligand blocks the pore, preventing ion flow, while in the other state, it moves away, opening the channel. nih.govrsc.org For example, research on voltage-gated ion channels has demonstrated that their activity can be modulated by azobenzene trimethylammonium bromide (azoTAB), where the trans and cis isomers have different effects on sodium, calcium, and potassium currents. nih.gov

While specific studies detailing the use of this compound for the photocontrol of specific enzymes or ion channels are not readily found, its structural features suggest its potential in this area. The acetamido group could be used as a handle for conjugation to proteins, and the methyl groups would influence the local environment and the photoswitching properties of the tethered molecule.

| Isomer | General Shape | Potential Biological Activity |

|---|---|---|

| trans | Extended, linear | Potentially active (e.g., fits in binding site) |

| cis | Bent, bulky | Potentially inactive (e.g., does not fit in binding site) |

Fundamental Research in Dyes and Pigments Based on Azobenzene Structures

Azobenzene and its derivatives are historically significant as dyes and pigments, and they continue to be subjects of fundamental research in this field. The color of these compounds arises from the π-π* and n-π* electronic transitions within the molecule. The substitution pattern on the aromatic rings plays a crucial role in determining the absorption spectrum and, consequently, the color of the dye.

The compound this compound belongs to the class of aminoazobenzenes. The presence of an electron-donating group (the acetamido group) and methyl groups influences the electronic structure of the chromophore. wikipedia.org The methyl groups at the 2' and 3 positions introduce steric hindrance, which can affect the planarity of the molecule and, in turn, its spectral properties and photoisomerization behavior. nih.gov

Research on closely related compounds, such as 4-amino-2',3-dimethylazobenzene, has shown that the presence of the two methyl groups does not drastically alter the spectral behavior compared to 4-aminoazobenzene. However, in acidic solutions, these molecules exhibit an unusual red shift in their absorption spectra, suggesting the presence of an azonium-ammonium tautomeric equilibrium. The absorption maximum around 500 nm is attributed to the azonium cation, while the peak around 320 nm originates from the ammonium (B1175870) cation.

The study of such fundamental properties is essential for the rational design of new dyes and pigments with desired colors and stability. Understanding how different substituents affect the electronic transitions and intermolecular interactions is key to developing new materials for applications ranging from textiles and printing to advanced optical materials.

| Compound Name |

|---|

| This compound |

| 4-amino-2',3-dimethylazobenzene |

| 4-aminoazobenzene |

| azobenzene trimethylammonium bromide (azoTAB) |

Future Outlook and Research Challenges for 4 Acetamido 2 ,3 Dimethylazobenzene Studies

Strategies for Enhanced Photochemical Control and Efficiency

A primary challenge in the application of azobenzene-based photoswitches is achieving precise control over their photochemical properties, including the quantum yields of isomerization and the separation of absorption bands for the trans and cis isomers. For 4-Acetamido-2',3-dimethylazobenzene, future research will likely focus on several key strategies to enhance photochemical control and efficiency.

One promising avenue is the strategic modification of the substitution pattern on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups at specific positions can significantly influence the electronic structure of the molecule, thereby altering its absorption spectra and isomerization pathways. For instance, studies on related aminoazobenzene derivatives have shown that the position and nature of substituents can lead to red-shifted absorption spectra, enabling the use of lower-energy visible light for photoswitching, which is crucial for applications in biological systems. researchgate.net Further exploration of ortho- and para-substituents on the this compound scaffold could lead to derivatives with optimized photochemical performance.

Another critical area is the control of the thermal relaxation process from the metastable cis isomer back to the stable trans form. The stability of the cis state is a key parameter for applications requiring long-term information storage. Research into intramolecular hydrogen bonding or other non-covalent interactions could provide a mechanism to stabilize the cis isomer of this compound derivatives, thereby extending their thermal half-life.

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of this compound is fundamental to exploring its full application potential. While classical methods for azobenzene (B91143) synthesis, such as the diazotization-coupling reaction, are well-established, there is a growing need for more versatile and efficient synthetic methodologies.

Future research in this area will likely focus on the development of modular synthetic routes that allow for the late-stage functionalization of the azobenzene core. This would enable the rapid generation of a diverse library of derivatives with tailored properties. Techniques such as cross-coupling reactions could be employed to introduce a wide range of functional groups onto the this compound backbone.

Furthermore, the synthesis of multivalent systems, where multiple this compound units are incorporated into a larger molecular architecture, presents an exciting challenge. Such systems could exhibit cooperative switching behavior, leading to amplified responses to light stimuli. The development of synthetic strategies to control the spatial arrangement and electronic communication between the azobenzene units will be crucial for the rational design of these complex materials.

Exploration of New Application Domains in Nanoscience and Smart Materials

The unique photoswitchable nature of this compound makes it a promising building block for a wide range of applications in nanoscience and smart materials. Future research will undoubtedly focus on integrating this molecule into functional devices and materials.

In the realm of nanoscience, derivatives of this compound could be used to create light-responsive surfaces and nanoparticles. For example, by grafting these molecules onto a substrate, it may be possible to reversibly alter the surface properties, such as wettability or adhesion, with light. Similarly, incorporating them into nanoparticles could lead to the development of photo-controllable drug delivery systems or sensors.

The development of smart materials, such as photo-responsive polymers and liquid crystals, represents another significant area of future research. pastic.gov.pk By incorporating this compound into a polymer backbone or as a side chain, it is possible to create materials that can change their shape, color, or mechanical properties in response to light. pastic.gov.pk These materials could find applications in areas such as soft robotics, adaptive optics, and information storage.

Advanced Spectroscopic and Computational Techniques for Elucidation of Ultrafast Dynamics

A deep understanding of the photoisomerization dynamics of this compound is essential for its rational design and application. The isomerization process occurs on an ultrafast timescale, typically in the femtosecond to picosecond range. Therefore, advanced spectroscopic techniques are required to probe these dynamics in real-time.

Femtosecond transient absorption spectroscopy is a powerful tool for studying the excited-state dynamics of azobenzene derivatives. uni-kiel.de Future studies on this compound will likely employ this technique to map out the complete photoisomerization pathway, including the identification of transient intermediates and the determination of their lifetimes. Time-resolved vibrational spectroscopies, such as femtosecond stimulated Raman spectroscopy, could provide even more detailed structural information about the molecule as it evolves from the trans to the cis isomer.

Computational chemistry will play an increasingly important role in complementing experimental studies. tennessee.edu High-level quantum chemical calculations can provide insights into the electronic structure of the excited states and the potential energy surfaces governing the isomerization process. tennessee.edu Molecular dynamics simulations can be used to model the behavior of this compound in different environments, such as in solution or incorporated into a material. nih.gov

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation for Rational Design

The future of research on this compound and other photoswitchable molecules lies in a synergistic approach that combines synthesis, spectroscopy, and computation. This integrated strategy will enable the rational design of new molecules with precisely tailored properties for specific applications.

The process begins with computational modeling to predict the photochemical properties of novel this compound derivatives. Promising candidates can then be synthesized and their actual properties characterized using advanced spectroscopic techniques. The experimental results can then be used to refine the computational models, leading to a feedback loop that accelerates the discovery of new and improved photoswitches.

This synergistic approach will be particularly crucial for tackling the complex challenges in the field, such as achieving multi-wavelength control over isomerization or designing systems with complex, cooperative switching behavior. By combining the strengths of synthesis, spectroscopy, and computation, researchers can unlock the full potential of this compound and pave the way for its use in a new generation of light-responsive technologies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Acetamido-2',3-dimethylazobenzene, and how do they address structural ambiguity?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for verifying purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves positional isomerism in the azo group, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like acetamido and dimethyl substituents. For standardized reference materials, consult environmental analysis protocols that include this compound as a calibration standard .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : A common method involves diazotization of 2',3-dimethylaniline followed by coupling with 4-acetamidophenol. Challenges include controlling regioselectivity during azo bond formation and minimizing byproducts like positional isomers. Refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole synthesis methods) can improve yield, but optimization of stoichiometry and reaction time is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Answer : Discrepancies in NMR or UV-Vis spectra may arise from solvent effects, impurities, or tautomerism. Employ computational tools like density functional theory (DFT) to simulate spectra under varying conditions, comparing results with experimental data. Cross-validate findings using X-ray crystallography if crystalline derivatives are obtainable, as demonstrated in structural studies of related acetamido compounds .

Q. What methodologies are suitable for assessing the environmental persistence and degradation pathways of this compound?

- Answer : Use accelerated degradation studies under UV light or oxidizing agents (e.g., hydrogen peroxide) to simulate environmental conditions. Monitor degradation products via LC-MS and gas chromatography (GC-MS). Reference environmental analysis standards that include this compound to validate detection limits and recovery rates .

Q. How can the catalytic or redox activity of this compound be exploited in synthetic applications?

- Answer : The azo group’s redox activity enables its use as a catalyst in oxidation reactions. Investigate its behavior in the presence of TEMPO derivatives (e.g., 4-acetamidoTEMPO) for selective alcohol-to-ketone transformations. Mechanistic studies should employ cyclic voltammetry to map redox potentials and electron transfer pathways .

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- Answer : Adhere to regulatory frameworks classifying this compound under hazardous substances (e.g., EU Regulation 97-56-3). Implement glovebox use for synthesis, and conduct in vitro cytotoxicity assays (e.g., MTT assays) to evaluate cellular responses. Refer to safety data sheets (SDS) for proper storage (4°C in inert atmospheres) and disposal protocols .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Answer : Use molecular dynamics (MD) simulations to estimate solubility parameters and partition coefficients (logP). Quantum mechanical calculations (e.g., DFT) predict electronic transitions for UV-Vis absorption maxima. Validate models against experimental data from structural analogs, such as acetamido-nitrobenzoic acid derivatives .

Q. What experimental designs optimize the stability of this compound in long-term studies?

- Answer : Conduct accelerated stability testing under varying pH, temperature, and humidity. Use HPLC to monitor degradation kinetics. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (argon) can prolong shelf life, as recommended for similar piperidinium salts .

Methodological Considerations

- Synthesis Optimization : Prioritize reaction monitoring via thin-layer chromatography (TLC) to isolate intermediates.

- Toxicological Profiling : Combine zebrafish embryo assays with metabolomics to identify bioaccumulation risks.

- Regulatory Compliance : Align with REACH and OSHA guidelines for carcinogenic azo compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.